![molecular formula C15H20N2O2 B5247977 N-methyl-N'-[(1-phenylcyclopentyl)methyl]oxamide](/img/structure/B5247977.png)
N-methyl-N'-[(1-phenylcyclopentyl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N’-[(1-phenylcyclopentyl)methyl]oxamide is a chemical compound with a complex structure that includes a phenyl group, a cyclopentyl group, and an oxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-[(1-phenylcyclopentyl)methyl]oxamide typically involves the reaction of N-methylamine with a suitable precursor that contains the 1-phenylcyclopentylmethyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of N-methyl-N’-[(1-phenylcyclopentyl)methyl]oxamide may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or research.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-[(1-phenylcyclopentyl)methyl]oxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxamide group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving N-methyl-N’-[(1-phenylcyclopentyl)methyl]oxamide include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often include specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving N-methyl-N’-[(1-phenylcyclopentyl)methyl]oxamide depend on the type of reaction and the reagents used. For example, oxidation may yield different oxides, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
N-methyl-N’-[(1-phenylcyclopentyl)methyl]oxamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and effects on various biological pathways.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N’-[(1-phenylcyclopentyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-N’-[(1-phenylcyclopentyl)methyl]oxamide include:
- N-phenyl-N’-[(1-phenylcyclopentyl)methyl]ureas
- N-methyl-1-phenylcyclopentylamines
- N-methyl-N’-[(1-phenylcyclopentyl)methyl]ethanediamides
Uniqueness
N-methyl-N’-[(1-phenylcyclopentyl)methyl]oxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-methyl-N'-[(1-phenylcyclopentyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-16-13(18)14(19)17-11-15(9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBAIXCSYRZDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}piperazine](/img/structure/B5247902.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5247912.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(2-pyridinylmethyl)amine](/img/structure/B5247927.png)
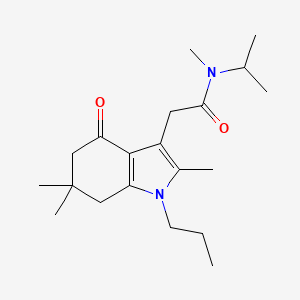
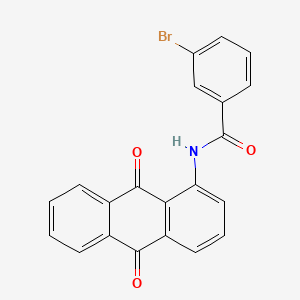
malonate](/img/structure/B5247952.png)
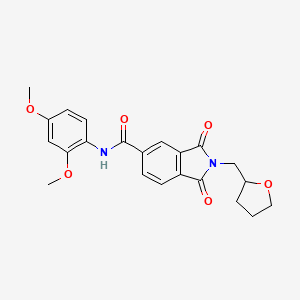
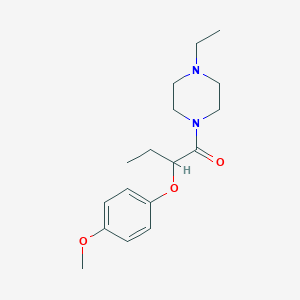
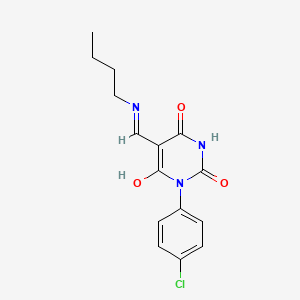
![6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5247979.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-1-naphthamide](/img/structure/B5247981.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5247989.png)
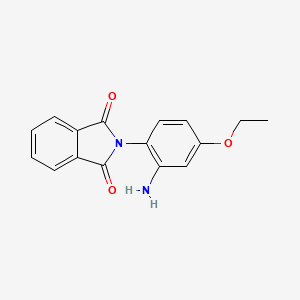
![N-(4-fluorobenzyl)-3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]propanamide](/img/structure/B5247996.png)
